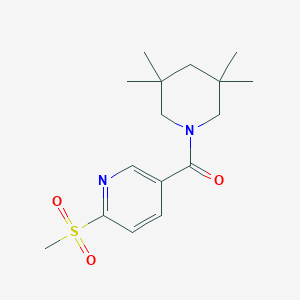
(6-Methylsulfonylpyridin-3-yl)-(3,3,5,5-tetramethylpiperidin-1-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(6-Methylsulfonylpyridin-3-yl)-(3,3,5,5-tetramethylpiperidin-1-yl)methanone, also known as SMTM, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications.
Mecanismo De Acción
(6-Methylsulfonylpyridin-3-yl)-(3,3,5,5-tetramethylpiperidin-1-yl)methanone exerts its therapeutic effects through the inhibition of the NF-κB signaling pathway, which is involved in the regulation of inflammation and cancer. (6-Methylsulfonylpyridin-3-yl)-(3,3,5,5-tetramethylpiperidin-1-yl)methanone inhibits the activation of NF-κB by blocking the phosphorylation and degradation of IκBα, a protein that regulates the activity of NF-κB.
Biochemical and Physiological Effects:
(6-Methylsulfonylpyridin-3-yl)-(3,3,5,5-tetramethylpiperidin-1-yl)methanone has been shown to have a range of biochemical and physiological effects. It has been shown to reduce the expression of pro-inflammatory cytokines, such as TNF-α and IL-6, and to inhibit the proliferation and migration of cancer cells. (6-Methylsulfonylpyridin-3-yl)-(3,3,5,5-tetramethylpiperidin-1-yl)methanone also has antioxidant properties and can protect cells from oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of (6-Methylsulfonylpyridin-3-yl)-(3,3,5,5-tetramethylpiperidin-1-yl)methanone is its specificity for the NF-κB signaling pathway, which makes it a promising candidate for the development of targeted therapies for inflammatory diseases and cancer. However, (6-Methylsulfonylpyridin-3-yl)-(3,3,5,5-tetramethylpiperidin-1-yl)methanone has limited solubility in water, which can make it challenging to use in certain lab experiments.
Direcciones Futuras
There are several future directions for the study of (6-Methylsulfonylpyridin-3-yl)-(3,3,5,5-tetramethylpiperidin-1-yl)methanone. One area of research is the development of more efficient synthesis methods to improve the yield and purity of (6-Methylsulfonylpyridin-3-yl)-(3,3,5,5-tetramethylpiperidin-1-yl)methanone. Another area of research is the investigation of (6-Methylsulfonylpyridin-3-yl)-(3,3,5,5-tetramethylpiperidin-1-yl)methanone in combination with other drugs or therapies for the treatment of inflammatory diseases and cancer. Additionally, the potential use of (6-Methylsulfonylpyridin-3-yl)-(3,3,5,5-tetramethylpiperidin-1-yl)methanone in other diseases, such as neurodegenerative diseases, is an area of interest for future research.
Métodos De Síntesis
(6-Methylsulfonylpyridin-3-yl)-(3,3,5,5-tetramethylpiperidin-1-yl)methanone can be synthesized through a multistep process involving the reaction of 6-methyl-3-pyridinesulfonyl chloride and 3,3,5,5-tetramethylpiperidine-1-oxyl-4-amino. The resulting product is then purified through crystallization to obtain pure (6-Methylsulfonylpyridin-3-yl)-(3,3,5,5-tetramethylpiperidin-1-yl)methanone.
Aplicaciones Científicas De Investigación
(6-Methylsulfonylpyridin-3-yl)-(3,3,5,5-tetramethylpiperidin-1-yl)methanone has been studied extensively for its potential therapeutic applications in various diseases. It has been shown to have anti-inflammatory and anti-cancer properties, making it a promising candidate for the treatment of inflammatory diseases and cancer.
Propiedades
IUPAC Name |
(6-methylsulfonylpyridin-3-yl)-(3,3,5,5-tetramethylpiperidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O3S/c1-15(2)9-16(3,4)11-18(10-15)14(19)12-6-7-13(17-8-12)22(5,20)21/h6-8H,9-11H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTLMYIDDCOKADG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CN(C1)C(=O)C2=CN=C(C=C2)S(=O)(=O)C)(C)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Ethyl-5-((4-(2-fluorophenyl)piperazin-1-yl)(phenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2460564.png)
![6,8-difluoro-3-(4-fluorophenyl)-1-(3-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2460565.png)


![6-((2,5-difluorophenyl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B2460571.png)
![7-(2,3-dihydroxypropyl)-3-methyl-8-[(2Z)-2-(pyridin-4-ylmethylidene)hydrazinyl]purine-2,6-dione](/img/structure/B2460572.png)
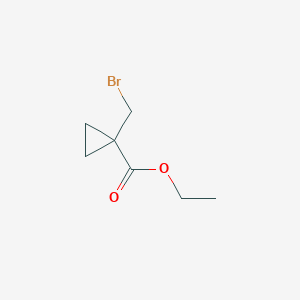
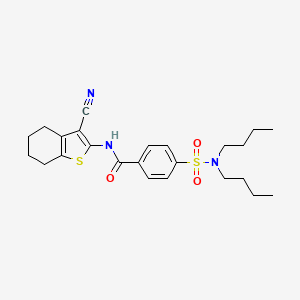
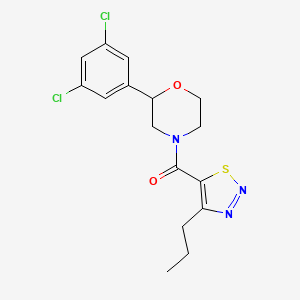
![4-[[4-[(6-Tert-butylpyridazin-3-yl)oxymethyl]piperidin-1-yl]methyl]-2-methyl-1,3-oxazole](/img/structure/B2460578.png)
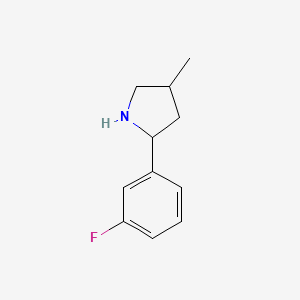

![(2S)-2-(2-Bicyclo[2.2.1]heptanyl)propan-1-amine](/img/structure/B2460582.png)
![N-[3-[(3-Oxopiperazin-1-yl)methyl]phenyl]prop-2-enamide](/img/structure/B2460587.png)